molecular formula C11H18ClNO2 B1478882 3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2098108-82-6

3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Cat. No.: B1478882
CAS No.: 2098108-82-6
M. Wt: 231.72 g/mol
InChI Key: ISKWZFJYSHOUSL-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. 3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a synthetic organic compound featuring a complex, fused bicyclic structure. This structure incorporates a hexahydrocyclopenta[c]pyrrole core, which is a saturated system containing both nitrogen and carbon atoms, providing a three-dimensional scaffold that is of significant interest in medicinal chemistry and drug discovery. The compound is further functionalized with a 3-chloropropanone chain and a hydroxymethyl group on the bridgehead carbon (3a-position), making it a versatile and multifunctional intermediate for chemical synthesis. The core cyclopenta[c]pyrrole scaffold, as cited in scientific literature, is recognized as a privileged structure in the design of pharmaceutically active compounds. Specifically, octahydrocyclopenta[c]pyrrole derivatives have been identified as potent allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase . SHP2 plays a critical role in key signaling pathways, such as the Ras-MAPK pathway, and is an attractive target for the development of novel anticancer therapies . The presence of the chloropropanone moiety is a key functional handle, as the chlorine atom is amenable to nucleophilic substitution reactions, allowing researchers to readily link this complex pyrrolidine scaffold to other molecular entities. Concurrently, the hydroxymethyl group offers a site for further derivatization, such as oxidation or the formation of esters and ethers, enabling fine-tuning of the compound's physicochemical properties. Primary Research Applications: • Medicinal Chemistry: Serves as a key synthetic intermediate for the design and synthesis of potential SHP2 inhibitors and other biologically active molecules targeting protein tyrosine phosphatases. • Chemical Biology: Can be utilized as a scaffold for the development of molecular probes to study cell signaling pathways involving SHP2. • Organic Synthesis: Acts as a versatile building block for the construction of more complex, polycyclic architectures due to its reactive chloro and hydroxy functional groups. This compound is provided as a high-purity material for research applications. Researchers should handle it with care, utilizing appropriate personal protective equipment and safety protocols in a well-ventilated laboratory environment.

Properties

IUPAC Name

1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-5-3-10(15)13-6-9-2-1-4-11(9,7-13)8-14/h9,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKWZFJYSHOUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of Hexahydrocyclopenta[c]pyrrole Core

  • Intramolecular Cyclization: The bicyclic pyrrole ring system can be formed via intramolecular cyclization reactions of suitably substituted amino ketones or hydrazones. For example, intramolecular 1,3-dipolar cycloaddition of azoniaallene salts with alkenes has been reported as an efficient method to generate bicyclic nitrogen heterocycles similar in complexity to the target compound.

  • Lewis Acid-Mediated Cycloaddition: R-chloroazo compounds treated with halophilic Lewis acids form 1-aza-2-azoniaallene intermediates, which undergo intramolecular cycloaddition to yield bicyclic diazenium salts. This approach is adaptable for constructing fused bicyclic nitrogen heterocycles.

Introduction of Hydroxymethyl Group

  • Selective Hydroxymethylation: The hydroxymethyl substituent at the 3a-position is typically introduced by selective oxidation or reduction of a corresponding aldehyde or alcohol precursor. This step requires control to avoid over-oxidation or side reactions.

  • Functional Group Manipulation: Protection/deprotection strategies may be employed to preserve the hydroxymethyl group during subsequent synthetic steps.

Installation of 3-Chloropropan-1-one Side Chain

  • Nucleophilic Substitution: The 3-chloropropan-1-one moiety can be introduced by reacting the bicyclic amine intermediate with 3-chloropropanoyl chloride or related activated derivatives under controlled conditions to form the corresponding amide or ketone linkage.

  • Alternative Routes: Direct alkylation with 3-chloropropanone derivatives or via coupling reactions using appropriate catalysts may also be feasible.

Representative Preparation Method (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of bicyclic pyrrole Intramolecular 1,3-dipolar cycloaddition of azoniaallene salt Hexahydrocyclopenta[c]pyrrole core
2 Hydroxymethylation Selective reduction or oxidation of precursor Introduction of hydroxymethyl group at 3a-position
3 Side chain attachment Reaction with 3-chloropropanoyl chloride under basic conditions Formation of 3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Detailed Research Findings

  • Intramolecular Cycloaddition Efficiency: Studies show that intramolecular cycloaddition of 1-aza-2-azoniaallene salts proceeds with good regio- and stereoselectivity, providing fused bicyclic nitrogen heterocycles with high yields. The electronic nature of substituents influences the ratio of fused vs. bridged bicyclic products.

  • Hydroxymethyl Group Stability: The hydroxymethyl substituent is stable under mild reaction conditions but requires careful handling during oxidation steps to avoid cleavage or rearrangement.

  • Chloropropanone Functionalization: The chloro substituent on the propanone side chain is reactive and can participate in further nucleophilic substitution reactions, which necessitates controlled conditions during synthesis to prevent undesired side reactions.

Comparative Table of Preparation Methods

Method Key Reaction Advantages Limitations Reference
Lewis Acid-Mediated Intramolecular Cycloaddition Formation of bicyclic diazenium salts from R-chloroazo precursors High regioselectivity, mild conditions Requires Lewis acid handling, sensitive to substituent electronics
Hydrazone Oxidation to Diazenium Salts Oxidation of hydrazones with hypervalent iodine reagents Direct route to bicyclic salts, avoids harsh conditions Limited substrate scope
Nucleophilic Substitution with 3-chloropropanoyl chloride Side chain installation via acylation Straightforward, well-established Requires control to avoid side reactions Inferred from general organic synthesis

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Cyclopenta[b]pyrrol Analogs

Compound Key Functional Groups Melting Point (°C) Solubility in Basic Solutions Reactivity/Safety Notes
Target Compound 3a-Hydroxymethyl, 3-chloro Not reported Likely polar, moisture-sensitive High flammability (H224); severe irritation (H314)
Compound 7 1-Methoxy, 3-phenyl 142–143 Insoluble in NaHCO₃; soluble in NaOH Stable under reflux conditions; no acute hazards reported
Compound 8 1-Acetoxy, 3-phenyl 119–121 Insoluble in NaHCO₃ Acetyl group enhances lipophilicity; moderate stability
Compound 12a Hydrogenated core Not reported Soluble in methanol Reduced reactivity due to saturation; safer handling

Key Findings :

  • The hydroxymethyl and chloro groups in the target compound increase polarity and hazards compared to methoxy or phenyl substituents in analogs .
  • Hydrogenation (as in Compound 12a) reduces reactivity, suggesting that unsaturation in the target compound contributes to its instability .

Chlorinated Alkanes: Role of the Chloro Group

lists simpler chlorinated propanes (e.g., 1-chloropropane, 2-chloropropane), which share the 3-chloropropanoyl moiety’s halogen but lack the bicyclic scaffold.

Table 2: Chlorinated Propane Derivatives vs. Target Compound

Compound Structure Boiling Point (°C) Flammability Toxicity Profile
1-Chloropropane CH₃CH₂CH₂Cl 46–50 Highly flammable (H224) Less toxic (H302) compared to target compound
Target Compound Bicyclic + 3-chloro Not reported Extreme flammability (H224) Severe toxicity (H314, H318, H335)

Key Findings :

  • The bicyclic scaffold in the target compound amplifies hazards compared to linear chlorinated propanes, likely due to increased reactivity and bioactivity .

Hexahydrocyclopenta[c]pyrrol-Containing Pharmaceuticals

describes gliclazide-d4, which shares the hexahydrocyclopenta[c]pyrrol group but incorporates a sulfonamide moiety.

Table 3: Functional Group Comparison with Gliclazide-d4

Compound Core Structure Functional Groups Application Safety Notes
Target Compound Hexahydrocyclopenta[c]pyrrol Hydroxymethyl, chloro Research chemical High hazard (H314, H318)
Gliclazide-d4 Hexahydrocyclopenta[c]pyrrol Sulfonamide, methyl Research (non-therapeutic) Lower acute hazards (no H-codes reported)

Key Findings :

  • The sulfonamide group in gliclazide-d4 reduces reactivity compared to the chloro and hydroxymethyl groups in the target compound, highlighting the substituents’ critical role in safety profiles .

Biological Activity

3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a complex organic compound notable for its unique structural features, including a chlorinated propanone group and a hexahydrocyclopenta[c]pyrrol ring system. This compound has garnered attention in medicinal chemistry and biological research due to its potential biological activities and therapeutic applications.

  • IUPAC Name: 1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-chloropropan-1-one
  • Molecular Formula: C11H18ClNO
  • Molecular Weight: 231.72 g/mol
  • CAS Number: 2098108-82-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxymethyl group and the chlorinated propanone moiety enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It can bind to receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, studies on fused pyrrole derivatives have highlighted their efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study evaluating the cytotoxic effects of pyrrole derivatives on HepG2 and EACC cell lines demonstrated significant anticancer activity at concentrations of 100 µg/mL and 200 µg/mL. The results were corroborated by docking studies that revealed potential binding interactions at critical sites within target proteins .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, similar to other pyrrole derivatives known for their ability to inhibit pro-inflammatory cytokines.

Research Findings:
In vitro studies have shown that certain pyrrole compounds can significantly reduce the levels of inflammatory markers in cell cultures. The anti-inflammatory activity was evaluated using assays that measure cytokine production and cellular viability .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Chloro-1-propanolSimple chlorinated propanoneLimited biological activity
PyrrolopyridinesFused pyrrole derivativesNotable anticancer and anti-inflammatory properties
2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acidRelated structurePotential enzyme inhibition

The unique combination of functional groups in this compound distinguishes it from simpler chlorinated compounds, giving it enhanced biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

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